molecular formula C14H11BrClNO B3146486 N-(4-bromophenyl)-2-chloro-2-phenylacetamide CAS No. 60057-97-8

N-(4-bromophenyl)-2-chloro-2-phenylacetamide

Cat. No.: B3146486
CAS No.: 60057-97-8
M. Wt: 324.6 g/mol
InChI Key: ZQHXFFIGRPGHER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-chloro-2-phenylacetamide: is an organic compound with the molecular formula C14H11BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom on the phenyl ring and a chlorine atom on the acetamide moiety

Mechanism of Action

Mode of Action

Compounds with similar structures have been shown to inhibit sdh . This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting ATP production and leading to the accumulation of succinate in the cell.

Biochemical Pathways

The primary biochemical pathway affected by N-(4-bromophenyl)-2-chloro-2-phenylacetamide, based on its potential target, is the citric acid cycle (also known as the Krebs cycle or TCA cycle). Inhibition of SDH disrupts this cycle, leading to an accumulation of succinate and a decrease in the production of fumarate and malate, downstream products of the cycle .

Pharmacokinetics

The compound’s lipophilic character, suggested by its structure, may influence its bioavailability and distribution .

Result of Action

The inhibition of SDH and disruption of the citric acid cycle can have significant effects at the cellular level. This can lead to a decrease in ATP production, which can affect numerous cellular processes. Additionally, the accumulation of succinate can lead to changes in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Condensation Method: One common method for synthesizing N-(4-bromophenyl)-2-chloro-2-phenylacetamide involves the direct condensation of 4-bromoaniline with 2-chloro-2-phenylacetyl chloride in the presence of a base such as triethylamine.

    Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation to enhance the reaction between 4-bromoaniline and 2-chloro-2-phenylacetyl chloride.

Industrial Production Methods: Industrial production of this compound often employs the direct condensation method due to its simplicity and scalability. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(4-bromophenyl)-2-chloro-2-phenylacetamide can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Comparison with Similar Compounds

  • N-(4-bromophenyl)-2-chloroacetamide
  • N-(4-bromophenyl)-2-phenylacetamide
  • N-(4-chlorophenyl)-2-chloro-2-phenylacetamide

Uniqueness: N-(4-bromophenyl)-2-chloro-2-phenylacetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClNO/c15-11-6-8-12(9-7-11)17-14(18)13(16)10-4-2-1-3-5-10/h1-9,13H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHXFFIGRPGHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-chloro-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-chloro-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.